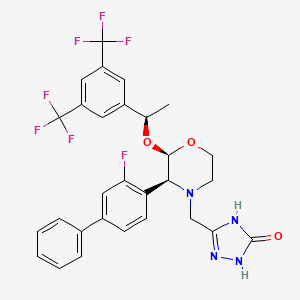
3-Acetoxy-2-oxopropanol dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-2-oxopropanol dimer: is a biochemical compound used primarily in research. It is a derivative of 1,3-dihydroxyacetone dimer and is known for its applications in the synthesis of various chemical agents. The molecular formula of this compound is C10H16O8, and it has a molecular weight of 264.23 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-oxopropanol dimer typically involves the acetylation of 1,3-dihydroxyacetone. The reaction is carried out under controlled conditions to ensure the formation of the dimer. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-2-oxopropanol dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-2-oxopropanol dimer has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2-oxopropanol dimer involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
1,3-Dihydroxyacetone dimer: A precursor to 3-Acetoxy-2-oxopropanol dimer.
1-Hydroxy-3-acetoxy-2-propanone: Another derivative of 1,3-dihydroxyacetone with similar properties.
Uniqueness: this compound is unique due to its specific acetoxy and oxo functional groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C10H16O8 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
[5-(acetyloxymethyl)-2,5-dihydroxy-1,4-dioxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H16O8/c1-7(11)15-3-9(13)5-18-10(14,6-17-9)4-16-8(2)12/h13-14H,3-6H2,1-2H3 |
InChI Key |
SBVVFMJIMIBSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(COC(CO1)(COC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)



![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
